REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:16])([CH3:15])O[Si:8]([CH3:14])([CH3:13])[C:9]([CH3:12])([CH3:11])[CH3:10].[ClH:17]>>[C:9]([Si:8]([CH3:14])([CH3:13])[Cl:17])([CH3:12])([CH3:11])[CH3:10].[CH3:5][Si:6]([CH3:16])([CH3:15])[Cl:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction solution over 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
while dropwise adding the latter
|
Type
|
DISTILLATION
|
Details
|
it was distilled at 125° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 g | |
YIELD: PERCENTYIELD | 83.2% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:16])([CH3:15])O[Si:8]([CH3:14])([CH3:13])[C:9]([CH3:12])([CH3:11])[CH3:10].[ClH:17]>>[C:9]([Si:8]([CH3:14])([CH3:13])[Cl:17])([CH3:12])([CH3:11])[CH3:10].[CH3:5][Si:6]([CH3:16])([CH3:15])[Cl:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction solution over 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
while dropwise adding the latter
|
Type
|
DISTILLATION
|
Details
|
it was distilled at 125° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 g | |
YIELD: PERCENTYIELD | 83.2% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:16])([CH3:15])O[Si:8]([CH3:14])([CH3:13])[C:9]([CH3:12])([CH3:11])[CH3:10].[ClH:17]>>[C:9]([Si:8]([CH3:14])([CH3:13])[Cl:17])([CH3:12])([CH3:11])[CH3:10].[CH3:5][Si:6]([CH3:16])([CH3:15])[Cl:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction solution over 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
while dropwise adding the latter
|
Type
|
DISTILLATION
|
Details
|
it was distilled at 125° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 g | |
YIELD: PERCENTYIELD | 83.2% |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |